molecular formula C16H17F3N2 B12546596 Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- CAS No. 821776-94-7

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)-

Cat. No.: B12546596
CAS No.: 821776-94-7
M. Wt: 294.31 g/mol
InChI Key: AFEJRUMBSBBQHR-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- is a complex organic compound that features a benzonitrile core substituted with a cyclopentyl-2-propenylamino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of the nitrile group to the benzene ring.

    Substitution: Introduction of the cyclopentyl-2-propenylamino group through nucleophilic substitution.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-(cyclopentylamino)-2-(trifluoromethyl)-: Similar structure but lacks the propenyl group.

    Benzonitrile, 4-(cyclopentyl-2-propenylamino)-: Similar structure but lacks the trifluoromethyl group.

    Benzonitrile, 4-(amino)-2-(trifluoromethyl)-: Similar structure but lacks the cyclopentyl and propenyl groups.

Uniqueness

The unique combination of the cyclopentyl-2-propenylamino and trifluoromethyl groups in benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl)- may confer distinct chemical properties, such as increased lipophilicity, metabolic stability, and specific biological activity.

Properties

CAS No.

821776-94-7

Molecular Formula

C16H17F3N2

Molecular Weight

294.31 g/mol

IUPAC Name

4-[cyclopentyl(prop-2-enyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C16H17F3N2/c1-2-9-21(13-5-3-4-6-13)14-8-7-12(11-20)15(10-14)16(17,18)19/h2,7-8,10,13H,1,3-6,9H2

InChI Key

AFEJRUMBSBBQHR-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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